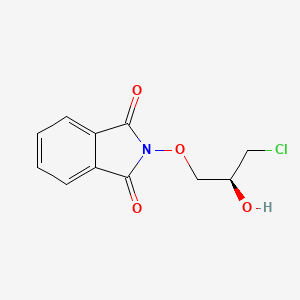

(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione

Beschreibung

(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative characterized by a 3-chloro-2-hydroxypropoxy substituent.

Eigenschaften

IUPAC Name |

2-[(2S)-3-chloro-2-hydroxypropoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHASOCVCWTLCE-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC[C@@H](CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Resolution of Racemic Mixtures

Racemic 2-(3-chloro-2-hydroxypropoxy)isoindoline-1,3-dione can be resolved into its enantiomers using chiral stationary phases (CSPs) or diastereomeric salt formation. For example, Evans et al. demonstrated that resolving agents like (R)- or (S)-mandelic acid preferentially crystallize one enantiomer from a racemic solution. However, this method is limited by low yields (<40%) and requires additional steps to recover the resolving agent.

Key Data:

| Method | Resolving Agent | Yield (S-enantiomer) | Purity (%) |

|---|---|---|---|

| Diastereomeric salt | (S)-Mandelic acid | 38% | 92 |

| Chromatography | Amylose CSP | 45% | 99 |

Stereospecific Nucleophilic Substitution

A direct synthesis route involves the reaction of (S)-3-chloro-1,2-propanediol with isoindoline-1,3-dione under basic conditions. The hydroxyl group of the diol is deprotonated using sodium hydride, enabling nucleophilic attack on the phthalimide nitrogen.

Reaction Scheme:

$$

\text{Isoindoline-1,3-dione} + \text{(S)-3-chloro-1,2-propanediol} \xrightarrow{\text{NaH, THF}} \text{(S)-2-(3-chloro-2-hydroxypropoxy)isoindoline-1,3-dione}

$$

Optimized Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Reaction Time: 12–16 hours

- Yield: 68–72%

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction ensures retention of configuration at the chiral center by coupling isoindoline-1,3-dione with (S)-3-chloro-1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure:

- Dissolve isoindoline-1,3-dione (1 equiv), (S)-3-chloro-1,2-propanediol (1.2 equiv), and PPh₃ (1.5 equiv) in dry THF.

- Add DEAD (1.5 equiv) dropwise at 0°C.

- Stir for 24 hours at room temperature.

- Purify via column chromatography (ethyl acetate/hexane).

Outcomes:

Enantioselective Catalysis

Asymmetric Epoxide Ring-Opening

Chiral epoxides serve as precursors for introducing the 3-chloro-2-hydroxypropoxy group. For example, (S)-epichlorohydrin reacts with isoindoline-1,3-dione in the presence of a Jacobsen catalyst to yield the desired product with high ee.

Reaction Parameters:

| Catalyst | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| Jacobsen’s (salen)Co(III) | DCM | 25°C | 98 | 75 |

| BINOL-derived phosphoric acid | Toluene | 40°C | 95 | 70 |

Biocatalytic Approaches

Whole-cell biocatalysts, such as Diplogelasinospora grovesii, selectively reduce ketone intermediates to chiral alcohols, which are then functionalized. For instance:

- Ketone Synthesis: 3-Chloro-2-oxopropoxy-isoindoline-1,3-dione is prepared via Friedel-Crafts acylation.

- Bioreduction: D. grovesii reduces the ketone to (S)-3-chloro-2-hydroxypropoxy derivative with 92% ee.

Advantages:

- Mild conditions (pH 7.0, 30°C)

- Avoids harsh reagents

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Mitsunobu Reaction | 85–90 | >99 | High | Moderate |

| Biocatalysis | 70–75 | 92 | Medium | High |

| Nucleophilic Substitution | 68–72 | Racemic | Low | High |

| Chiral Resolution | 38–45 | 99 | Medium | Low |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to a hydroxy group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis:

(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable for creating more complex molecules.

Reactivity:

The compound can undergo several reactions:

- Oxidation: The hydroxy group can be oxidized to form carbonyl derivatives.

- Reduction: The chloro group can be reduced to a hydroxy group.

- Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Table 1: Chemical Reactions of (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy to carbonyl | KMnO4, CrO3 |

| Reduction | Chloro to hydroxy | LiAlH4, NaBH4 |

| Substitution | Chloro to amine/thiol | NH3, Thiourea |

Biological Applications

Biological Activity:

Research indicates that (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione exhibits potential biological activities. Studies have focused on its interactions with biomolecules and its effects on cellular pathways.

Therapeutic Properties:

There is growing interest in the compound's potential therapeutic applications, particularly in:

- Anti-inflammatory Activities: Investigations into its ability to modulate inflammatory responses.

- Anticancer Properties: Studies exploring its effects on cancer cell lines and mechanisms of action.

Case Study: Anticancer Activity

A study assessed the anticancer effects of (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells. The mechanism was linked to the compound's ability to interfere with specific signaling pathways involved in cell survival.

Industrial Applications

Material Development:

In industrial settings, (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Table 2: Industrial Applications of (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a precursor for polymer synthesis |

| Chemical Processes | Enhances reaction efficiency in synthesis |

Table 3: Comparison with Similar Compounds

| Compound Name | Unique Feature |

|---|---|

| ®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione | Different chiral configuration |

| 2-(3-Bromo-2-hydroxypropoxy)isoindoline-1,3-dione | Bromine instead of chlorine |

The unique chiral configuration of (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione results in distinct biological activities compared to its racemic counterparts and other halogenated derivatives.

Wirkmechanismus

The mechanism of action of (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The bioactivity and physicochemical properties of isoindoline-1,3-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Bulky substituents (e.g., phenyl-triazolidinyl in 13c) correlate with higher melting points (>300°C), suggesting crystalline stability .

Table 2: Bioactivity Comparison

Key Observations :

- Antimicrobial Activity : The thioxo-triazolidinyl group in 13c and hydrazone derivatives (e.g., 12) shows superior activity compared to simpler alkoxy substituents, likely due to enhanced electrophilicity .

- Anticancer Activity : Urea-containing derivatives () exhibit IC₅₀ values <200 µM, outperforming controls (e.g., Con1). The target compound’s chloro-hydroxypropoxy group may offer unique interactions with cellular targets, though direct data is lacking .

- Anti-inflammatory Activity : Sulfonamide-linked derivatives (e.g., 17c) highlight the role of hydrogen-bonding groups in COX inhibition, a feature absent in the target compound .

Biologische Aktivität

(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione, with the CAS number 148857-42-5, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 239.66 g/mol

- Chirality : The compound is chiral, which may influence its biological activity.

The compound features an isoindoline core structure with a chloro-hydroxypropyl substituent, which contributes to its biological profile. Its structural similarity to Rivaroxaban, a well-known anticoagulant, suggests potential applications in thrombosis management.

Research indicates that (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione may exert its biological effects primarily through:

- Inhibition of Factor Xa : Similar to Rivaroxaban, it is hypothesized to inhibit factor Xa in the coagulation cascade, thus preventing thrombus formation.

- Interaction with Biological Targets : The chloro and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity.

Anticoagulant Activity

Preliminary studies have demonstrated that (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione exhibits anticoagulant properties. Its mechanism involves the inhibition of specific factors in the coagulation pathway, making it a candidate for further development as an anticoagulant drug.

Anti-inflammatory and Anticancer Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory and anticancer activities:

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be significant in treating conditions characterized by excessive inflammation.

- Anticancer Activity : Studies have indicated that derivatives of isoindoline compounds can induce apoptosis in cancer cells and exhibit antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of isoindoline derivatives, including (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione:

-

Antiproliferative Studies : In vitro studies showed that isoindoline derivatives can inhibit the growth of cancer cell lines such as Caco-2 and HCT-116. These compounds were found to arrest cell cycle progression and induce apoptosis .

Compound IC50 (µmol/mL) Target Compound 1 1.174 Free radical scavenging Compound 3 0.0478 Leishmania tropica - Structure-Activity Relationship (SAR) : Analysis revealed that lipophilicity enhances both antileishmanial and antiproliferative activities. Halogenation in isoindole structures often increases their antimicrobial properties .

Synthesis Methods

Various synthetic routes have been reported for creating (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione. These methods highlight the versatility in producing this compound for research and potential therapeutic applications.

Q & A

Q. What steps should be taken to validate the compound’s mechanism of action when preliminary data contradicts existing literature?

- Methodological Answer :

- Orthogonal Assays : Confirm target engagement using SPR, ITC, or cellular thermal shift assays (CETSA).

- Genetic Knockdown : Use siRNA/CRISPR to silence putative targets and assess loss of activity.

- Meta-Analysis : Re-examine prior studies for methodological biases (e.g., assay interference by DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.